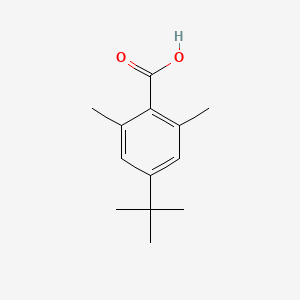

4-Tert-butyl-2,6-dimethylbenzoic acid

Description

BenchChem offers high-quality 4-Tert-butyl-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVOWXHJERCALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372350 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-98-7 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 4-tert-butyl-2,6-dimethylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-butyl-2,6-dimethylbenzoic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of its solubility. We delve into the molecular factors governing its dissolution, present a rigorous, field-proven experimental protocol for accurate solubility determination, and summarize available quantitative data. The guide also explores the application of thermodynamic models for correlating solubility, offering predictive insights crucial for process design, optimization of crystallization processes, and formulation development.

Introduction: The Significance of 4-tert-butyl-2,6-dimethylbenzoic Acid

4-tert-butyl-2,6-dimethylbenzoic acid is an aromatic carboxylic acid characterized by a sterically hindered carboxyl group due to the presence of two adjacent methyl groups, and a bulky tert-butyl group on the aromatic ring. This unique structure imparts specific chemical properties and makes it a valuable building block in organic synthesis. Its applications include use as a modifier for alkyd resins, a polymerization regulator for polyesters, and as an additive in cutting oils and corrosion inhibitors[1][2].

Understanding its solubility in various organic solvents is paramount for its practical application. Solubility data governs the choice of solvents for chemical reactions, dictates the efficiency of purification via crystallization, and is a critical parameter in the development of formulations. The interplay between the polar carboxylic acid group, which can engage in hydrogen bonding, and the large, non-polar tert-butyl and dimethylphenyl moieties results in a nuanced solubility profile that requires careful experimental characterization.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of dissolution (ΔG_diss). The process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For 4-tert-butyl-2,6-dimethylbenzoic acid, the key molecular interactions are:

-

Solute-Solute: The crystalline solid is held together by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups (forming dimers) and van der Waals forces between the bulky aromatic rings. A significant amount of energy, related to the crystal lattice energy, is required to overcome these interactions.

-

Solvent-Solvent: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent: The dissolution is driven by favorable interactions between the acid and the solvent. The polar carboxylic acid group can act as a hydrogen bond donor and acceptor, interacting favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The large non-polar part of the molecule interacts well with non-polar solvents (e.g., toluene, hexane) through van der Waals forces.

The general principle of "like dissolves like" provides a qualitative prediction:

-

Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is anticipated. While the non-polar regions of the solute and solvent interact favorably, these solvents cannot effectively solvate the polar carboxylic acid group.

-

Water: Very low solubility is expected due to the dominance of the large, hydrophobic tert-butyl and dimethylphenyl groups[1][3].

The dissolution process is generally endothermic, meaning solubility increases with temperature[4][5]. This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_diss).

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is foundational. The static equilibrium shake-flask method is a gold-standard technique for determining the solubility of crystalline compounds. The protocol described below is a self-validating system designed for high fidelity.

Step-by-Step Experimental Protocol

-

Material Preparation:

-

Verify the purity of 4-tert-butyl-2,6-dimethylbenzoic acid using an appropriate analytical method (e.g., HPLC, DSC).

-

Use analytical grade or higher purity solvents. Degas solvents if necessary to prevent bubble formation during heating.

-

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of the solid acid to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution[6].

-

Record the precise mass of solvent added to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath or a thermostatically controlled incubator.

-

Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Maintain the temperature with high precision (e.g., ±0.1 K).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Record the exact mass of the collected filtrate.

-

-

Analysis (Gravimetric Method):

-

Place the vial containing the filtrate in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

The mass of the dissolved solute can be determined by subtracting the tare weight of the vial.

-

-

Data Calculation:

-

The solubility can be expressed in various units, most commonly as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

Mass Fraction (w): w = (mass of solute) / (mass of solute + mass of solvent)

-

Mole Fraction (x): Convert the masses of solute and solvent to moles and calculate x = (moles of solute) / (moles of solute + moles of solvent).

-

Experimental Workflow Diagram

Caption: Workflow for the Static Equilibrium Shake-Flask Solubility Measurement.

Solubility Data and Analysis

While a comprehensive dataset from a single source is not publicly available without access to specific journal articles, published research indicates that the solubility of 4-tert-butyl-2,6-dimethylbenzoic acid (referred to as para-tert-butylbenzoic acid in some literature) has been experimentally determined in a range of pure and mixed organic solvents between 293.15 K and 333.15 K (20 °C to 60 °C)[4].

The general trend observed is that solubility increases with increasing temperature across all tested solvents, which is characteristic of an endothermic dissolution process[4][5].

Summary of Solubility Behavior

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Propan-2-ol, 1-Octanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -COOH group dominate the dissolution process.[3][4] |

| Polar Aprotic | Acetone, Acetic Acid | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's acidic proton. Solubility in acetic acid is particularly relevant for its synthesis via oxidation[4]. |

| Non-Polar Aromatic | Toluene | Moderate | Favorable van der Waals interactions exist between the aromatic rings of the solute and solvent.[3][4] |

| Non-Polar Aliphatic | Hexane | Low | While non-polar interactions are present, the solvent cannot effectively solvate the polar carboxylic acid group, limiting overall solubility.[4] |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic alkyl-aromatic portion of the molecule dominates, making it immiscible with water.[1][3] |

Thermodynamic Modeling of Solubility

To enhance the utility of experimental data, thermodynamic models are used to correlate solubility with temperature. This allows for interpolation and limited extrapolation of data, which is invaluable for process design.

Several models are commonly applied to solid-liquid equilibrium data:

-

Modified Apelblat Equation: This is a semi-empirical model that is widely used due to its simplicity and accuracy in fitting experimental data[7][8]. The equation is given as: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters determined by fitting the equation to experimental data[9].

-

λh (Buchowski) Equation: This two-parameter model is also effective for correlating solubility data[7][9]. It is expressed as: ln[1 + λ(1-x)/(x)] = λh(1/T - 1/T_m) where λ and h are model parameters, and T_m is the melting point of the solute.

Studies have shown that for aromatic acids like 4-tert-butyl-2,6-dimethylbenzoic acid, the modified Apelblat equation often provides a better correlation with experimental data compared to other models[4][7]. By fitting the experimental data to these models, it is possible to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH_diss), entropy (ΔS_diss), and Gibbs free energy (ΔG_diss)[10].

Practical Applications and Implications

-

Crystallization and Purification: The significant difference in solubility across various solvents and its strong temperature dependence are key to developing efficient crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. For instance, its lower solubility in hexane at cooler temperatures suggests its potential use as an anti-solvent or for recrystallization[6].

-

Reaction Chemistry: Knowledge of solubility is essential for selecting an appropriate reaction medium that can dissolve reactants to a sufficient concentration, thereby enhancing reaction rates and yield. The synthesis of this acid often involves oxidation in acetic acid, highlighting the importance of its solubility in this solvent[4].

-

Formulation Development: In pharmaceutical or material science applications, solubility data guides the selection of excipients and solvent systems to achieve stable and effective formulations.

Conclusion

4-tert-butyl-2,6-dimethylbenzoic acid exhibits a varied and predictable solubility profile in organic solvents, driven by the dual nature of its polar carboxylic acid function and its large non-polar molecular framework. Its solubility is high in polar protic solvents like alcohols and significantly lower in non-polar aliphatic hydrocarbons and water. This solubility is strongly temperature-dependent, a characteristic that can be accurately correlated using thermodynamic models like the modified Apelblat equation. The validated experimental protocol and data analysis framework presented in this guide provide a robust foundation for researchers and engineers to generate and utilize high-quality solubility data for process development, optimization, and scientific discovery.

References

-

ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Parameters of the Different Models Used To Correlate Solubility Data of.... Retrieved January 24, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Retrieved January 24, 2026, from [Link]

-

BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 24, 2026, from [Link]

-

NCERT. (n.d.). Tests for Functional Groups. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2022, August 3). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems. Retrieved January 24, 2026, from [Link]

-

Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Comment on “Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures” and “Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents”. Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]

- 2. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]

- 3. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Unseen Shield: A Technical Guide to the Steric Hindrance Effects of 4-tert-butyl-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Planar Benzene Ring

In the realm of organic chemistry and drug design, the subtle interplay of electronic and steric effects governs molecular behavior. While electronic effects are often at the forefront of rational design, the profound influence of steric hindrance—the spatial arrangement of atoms and the physical bulk of substituent groups—can be a decisive factor in determining reaction outcomes, molecular conformation, and biological activity. This guide delves into the fascinating world of steric hindrance, using 4-tert-butyl-2,6-dimethylbenzoic acid as a quintessential example of how strategically placed bulky groups can dramatically alter the properties of a molecule.

This technical document will explore the structural origins of the steric effects in 4-tert-butyl-2,6-dimethylbenzoic acid, provide a detailed analysis of its impact on acidity and reactivity, and discuss its practical applications in the fields of organic synthesis and pharmaceutical development. Through a combination of experimental data, detailed protocols, and visual representations, we will uncover the "unseen shield" that this molecule's unique architecture provides.

The Architectural Fortress: Structural Basis of Steric Hindrance

The pronounced steric effects of 4-tert-butyl-2,6-dimethylbenzoic acid arise from the strategic placement of three alkyl groups on the benzene ring. The bulky tert-butyl group at the para-position serves as an anchor and influences the molecule's overall lipophilicity. However, the true architects of the steric shield are the two methyl groups situated at the ortho-positions (positions 2 and 6) flanking the carboxylic acid functionality.

This disubstitution at the ortho-positions forces the carboxylic acid group to twist out of the plane of the benzene ring. In a typical benzoic acid, the carboxyl group is largely coplanar with the aromatic ring, allowing for resonance stabilization between the carboxyl group and the π-system of the ring. In 4-tert-butyl-2,6-dimethylbenzoic acid, the steric clash between the ortho-methyl groups and the carboxylic acid's oxygen atoms disrupts this coplanarity. This twisting has profound consequences for the molecule's chemical properties.

To visualize this, consider the crystal structure of a related sterically hindered molecule, 2,4,6-trimethylbenzoic anhydride. The dihedral angle between the aromatic rings highlights the steric pressure exerted by the ortho-substituents, forcing a non-planar arrangement.[1]

Synthesis of a Sterically Hindered Acid: A Practical Protocol

The synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid is not a trivial undertaking due to its sterically crowded nature. A common and effective strategy involves a multi-step process starting from a commercially available precursor. The following protocol is based on established methodologies for the synthesis of similar sterically hindered aromatic compounds. [2][3][4][5] Step 1: Bromination of 5-tert-butyl-m-xylene

This step introduces a bromine atom at a position that can later be converted into the carboxylic acid group.

-

Materials: 5-tert-butyl-m-xylene, Iron powder, Bromine, Chloroform, 1 M Sodium hydroxide solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 5-tert-butyl-m-xylene and a catalytic amount of iron powder in chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise via the addition funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the bromine color dissipates.

-

Pour the reaction mixture into a cold, dilute aqueous solution of sodium hydroxide to quench any remaining bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromo-5-tert-butyl-1,3-dimethylbenzene, which can be purified by distillation or chromatography.

-

Step 2: Lithiation and Carbonation

This is the key step where the bromine atom is replaced with a carboxylic acid group.

-

Materials: 2-bromo-5-tert-butyl-1,3-dimethylbenzene, n-Butyllithium in hexanes, Dry diethyl ether or THF, Dry ice (solid carbon dioxide), Hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 2-bromo-5-tert-butyl-1,3-dimethylbenzene in dry diethyl ether or THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the organolithium reagent.

-

In a separate flask, crush a large excess of dry ice.

-

Carefully pour the organolithium solution onto the crushed dry ice with vigorous stirring. A white precipitate of the lithium carboxylate will form.

-

Allow the mixture to warm to room temperature, and then quench with water.

-

Acidify the aqueous layer with hydrochloric acid to a pH of ~1-2 to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-tert-butyl-2,6-dimethylbenzoic acid. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

-

Applications in Drug Development and Organic Synthesis

The unique properties endowed by steric hindrance make 4-tert-butyl-2,6-dimethylbenzoic acid and related structures valuable tools in several areas:

-

Probing Enzyme Active Sites: The defined and rigid nature of this molecule allows it to be used as a molecular probe to map the steric constraints of enzyme active sites. By observing how this bulky molecule interacts (or fails to interact) with a biological target, researchers can gain valuable insights into the shape and size of the binding pocket.

-

Controlling Reactivity and Selectivity: In organic synthesis, the steric bulk can be used to direct reactions to other, less hindered parts of a molecule, thereby achieving high regioselectivity. It can also be used to stabilize reactive intermediates by physically blocking decomposition pathways.

-

Modulating Pharmacokinetic Properties: In drug design, the introduction of bulky groups can be a strategy to prevent metabolic degradation of a drug molecule. By sterically shielding a metabolically labile position, the half-life of a drug can be extended, leading to improved pharmacokinetic profiles.

-

As a Bulky Counterion: The carboxylate anion of 4-tert-butyl-2,6-dimethylbenzoic acid can be used as a bulky, non-coordinating counterion in certain chemical reactions, helping to stabilize cationic species.

Conclusion

4-tert-butyl-2,6-dimethylbenzoic acid serves as a powerful illustration of the profound impact of steric hindrance on molecular properties and reactivity. The strategic placement of two methyl groups ortho to the carboxylic acid creates a steric shield that not only enhances the molecule's acidity through the "ortho effect" but also dramatically hinders its participation in reactions like esterification. Understanding and harnessing these steric effects is a critical skill for researchers in organic synthesis and drug development, enabling the rational design of molecules with tailored properties and functions. As the demand for more complex and specific molecular architectures grows, the principles exemplified by 4-tert-butyl-2,6-dimethylbenzoic acid will continue to be of paramount importance.

References

-

Bartlett, P. D., & Roha, M. (1954). Bicyclic Structures Prohibiting the Walden Inversion. V. The Triptycene System as a Means of Studying Steric Hindrance. Journal of the American Chemical Society, 76(9), 2349–2353. [Link]

-

Melnyk, A., & Nykulyshyn, I. (2021). Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies, 29(4), 565-575. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved January 24, 2026, from [Link]

-

Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society (Resumed), 1824. [Link]

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved January 24, 2026, from [Link]

-

Stewart, R., & Yates, K. (1958). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 36(3), 501–507. [Link]

-

Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(18), 3651–3658. [Link]

-

Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 68(6), 1149–1163. [Link]

-

Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o539. [Link]

-

Wallet, J. C., Molins, E., & Miravitlles, C. (2001). 2,4,6-Trimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 57(9), o1073–o1074. [Link]

-

Vangala, V. R., & Chow, P. S. (2019). Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm, 21(30), 4545–4555. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved January 24, 2026, from [Link]

Sources

- 1. Crystal structure of 2,4,6-trimethylbenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-5-tert-butyl-1,3-dimethylbenzene | 5345-05-1 | Benchchem [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Navigating the Steric Maze: A Technical Guide to the Acidity of Hindered Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their acidity, quantified by the acid dissociation constant (pKa), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The introduction of bulky substituents, particularly in the ortho positions, introduces profound steric and electronic effects that modulate acidity in non-intuitive ways. This guide provides a comprehensive exploration of the principles governing the acidity of sterically hindered benzoic acids, outlines robust methodologies for their pKa determination, and discusses the implications for rational drug design. We will delve into the "ortho effect," the intricate interplay of steric inhibition of resonance, intramolecular hydrogen bonding, and direct field effects that collectively govern the ionization behavior of these challenging molecules.

The Foundational Principle: The Ortho Effect

The acidity of a substituted benzoic acid is a delicate balance of inductive and resonance effects. However, when a substituent occupies the position ortho to the carboxylic acid group, this balance is dramatically perturbed. This phenomenon, broadly termed the "ortho effect ," almost always leads to an increase in the acidity (a decrease in pKa) of the benzoic acid, regardless of the electronic nature of the ortho substituent.[1][2]

Several factors contribute to this effect:

-

Steric Inhibition of Resonance: The primary driver of the ortho effect is steric hindrance.[1][3] The bulky ortho substituent forces the carboxyl group (-COOH) out of the plane of the benzene ring.[1][3] This twisting disrupts the resonance of the carboxyl group with the phenyl ring, which increases the acidity of the carboxyl group.[1]

-

Stabilization of the Carboxylate Anion: Upon deprotonation, the resulting carboxylate anion (-COO⁻) benefits from the loss of planarity. When the carboxylate is out of the plane of the benzene ring, the resonance between the carbonyl group and the ring is diminished, allowing the carbonyl to more effectively stabilize the negative charge on the adjacent oxygen atom.[4]

-

Intramolecular Hydrogen Bonding: In some cases, an ortho substituent like -OH or -OCH₃ can form an intramolecular hydrogen bond with the acidic proton of the carboxylic acid.[5][6] This can stabilize the undissociated acid, making it less acidic. However, this effect is often secondary to the steric inhibition of resonance.[5][6]

The following diagram illustrates the principle of steric inhibition of resonance.

Caption: Workflow for pKa determination by potentiometric titration.

Trustworthiness and Self-Validation:

-

Standardization: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

-

Calibration: Frequent calibration of the pH meter is essential.

-

Inert Atmosphere: For easily oxidizable compounds, performing the titration under an inert atmosphere can prevent side reactions.

-

Co-solvent Correction: When using co-solvents, it is important to note that the measured pKa may differ from the aqueous pKa.

Spectrophotometric and Solubility-Based Methods

For compounds with a chromophore that changes upon ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination. [7]Solubility-based methods can also be employed for sparingly soluble compounds, where the change in solubility with pH is used to calculate the pKa. [7][8]

Implications in Drug Development

The pKa of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. [9][10][11]

-

Solubility and Absorption: The ionization state of a drug, governed by its pKa, significantly affects its solubility and ability to permeate biological membranes. [9][10]* Distribution and Target Binding: The pKa influences how a drug distributes into different tissues and its ability to bind to its biological target. [9][12]* Metabolism and Excretion: The ionization state can affect recognition by metabolic enzymes and transporters involved in drug elimination. [11] The deliberate introduction of steric hindrance can be a powerful tool in drug design. By modulating the pKa of a lead compound, medicinal chemists can fine-tune its ADME properties. For instance, the 2,6-disubstitution of benzoic acid derivatives has been shown to prevent their uptake by monocarboxylic acid transporters (MCTs) in Caco-2 cells, which can be a desirable or undesirable effect depending on the therapeutic goal. [13]

Caption: The central role of pKa in influencing the ADME properties of a drug.

Conclusion

The acidity of sterically hindered benzoic acids is a complex interplay of steric and electronic effects, with the ortho effect playing a dominant role. A thorough understanding of these principles is paramount for chemists in diverse fields, from physical organic chemistry to medicinal chemistry. The ability to rationally modulate the pKa of these molecules through the strategic placement of bulky substituents provides a powerful tool for optimizing molecular properties. Accurate and reliable pKa determination, through well-validated methods like potentiometric titration, is the cornerstone of these endeavors, providing the essential data to guide molecular design and predict in vivo behavior.

References

-

Ortho effect. Wikipedia. Available at: [Link]

-

How does ortho-effect work in benzoic acids? (video). Khan Academy. Available at: [Link]

-

How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

-

What is pKa and how is it used in drug development?. Pion Inc. Available at: [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. Available at: [Link]

-

Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link]

-

2,6-Dimethylbenzoic acid. PubChem. Available at: [Link]

-

Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available at: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Ortho Effect || SIR Effect || Acidity Of Benzoic Acid || Steric Inhibition Of Resonance ||. YouTube. Available at: [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

-

2,6-Dimethoxybenzoic Acid. PubChem. Available at: [Link]

-

Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. Available at: [Link]

-

Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. ChemContent. Available at: [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. ResearchGate. Available at: [Link]

-

Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Why isn't benzoic acid a strong acid?. Reddit. Available at: [Link]

-

Acidity of benzoic acids. Filo. Available at: [Link]

-

Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciresliterature.org [sciresliterature.org]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 13. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategies for the Successful Amidation of 4-tert-butyl-2,6-dimethylbenzoic Acid

Introduction: Navigating the Challenge of Sterically Hindered Amide Bond Formation

The synthesis of amides is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the amide bond is a ubiquitous functional group.[1] While numerous methods for amide bond formation have been developed, the coupling of sterically hindered carboxylic acids and amines remains a significant challenge.[2][3] This guide provides an in-depth analysis and detailed protocols for the amidation of 4-tert-butyl-2,6-dimethylbenzoic acid, a notoriously challenging substrate due to its significant steric encumbrance around the carboxylic acid moiety.

The structure of 4-tert-butyl-2,6-dimethylbenzoic acid presents a formidable obstacle to standard amidation procedures. The two methyl groups in the ortho positions to the carboxylic acid create a "pocket" that severely restricts access for the incoming amine nucleophile. This steric blockade is the primary reason why common coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt), often fail or provide disappointingly low yields.[4]

This document will explore the underlying principles of this challenge and provide two robust, field-proven protocols to overcome it: the use of high-potency uronium-based coupling reagents and the in-situ generation of highly reactive acyl fluoride intermediates.

The "Ortho Effect" and Steric Shielding

The difficulty in forming amides with 2,6-disubstituted benzoic acids is a classic example of the "ortho effect". The steric clash between the ortho substituents and the carboxylic acid group forces the -COOH group to twist out of the plane of the aromatic ring.[5] This disruption of conjugation has electronic consequences, such as increasing the acidity of the carboxylic acid, but more importantly, it creates a physical barrier that hinders the approach of the amine to the activated carboxylate intermediate.[5][6]

Caption: Steric shielding of the carboxylic acid group.

Strategic Approaches to Amide Formation

To achieve successful amidation with this substrate, it is necessary to employ strategies that either utilize exceptionally reactive coupling agents capable of functioning in a sterically congested environment or convert the carboxylic acid into a more reactive, less sterically demanding intermediate.

Strategy 1: High-Potency Uronium/Aminium Salt Coupling Reagents

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents for challenging amide bond formations. Their efficacy stems from the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the subsequent nucleophilic attack by the amine, accelerating the reaction and overcoming the steric barrier.

Caption: General mechanism for HATU-mediated amidation.

Strategy 2: Acyl Fluoride Intermediates

An alternative and highly effective strategy involves the conversion of the carboxylic acid to an acyl fluoride in situ.[7] Acyl fluorides are highly reactive acylating agents and are less sterically demanding than other activated species, such as acyl chlorides or anhydrides.[4][8] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are excellent for this transformation, allowing for subsequent amidation, often at elevated temperatures to overcome the activation energy barrier.[8]

Caption: Workflow for amidation via an acyl fluoride intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amidation using HATU

This protocol is suitable for a wide range of primary and secondary amines.

| Reagent | Molar Eq. | Purpose |

| 4-tert-butyl-2,6-dimethylbenzoic acid | 1.0 | Starting Material |

| Amine | 1.1 - 1.2 | Nucleophile |

| HATU | 1.2 | Coupling Reagent |

| DIPEA (Diisopropylethylamine) | 3.0 | Non-nucleophilic base |

| Anhydrous DMF or NMP | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF or NMP to dissolve the acid (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the amine (1.1-1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.

-

Reaction: Stir the reaction mixture at room temperature. For particularly challenging couplings, the temperature can be elevated to 40-60 °C.

-

Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction may take from 4 to 24 hours to reach completion.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF/NMP), saturated aqueous NaHCO₃, water, and finally, brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Amidation via In Situ Acyl Fluoride Formation

This protocol is particularly effective for less reactive amines or when other methods fail.[8]

| Reagent | Molar Eq. | Purpose |

| 4-tert-butyl-2,6-dimethylbenzoic acid | 1.0 | Starting Material |

| Amine | 1.2 | Nucleophile |

| BTFFH | 1.2 | Fluorinating Agent |

| DIPEA | 3.0 | Non-nucleophilic base |

| Anhydrous Acetonitrile or DCM | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous acetonitrile or DCM, followed by BTFFH (1.2 eq) and DIPEA (3.0 eq).

-

Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the acyl fluoride.

-

Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be heated to reflux (for DCM) or up to 80 °C (for acetonitrile). Microwave heating can also be effective in accelerating the reaction.[4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and remove the solvent in vacuo. Purify the crude residue by flash column chromatography or recrystallization.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| No or Low Conversion | Insufficient activation or reactivity. | Increase reaction temperature (e.g., 50-80 °C). Consider using microwave irradiation.[4] Switch to the acyl fluoride protocol if using HATU. Ensure all reagents and solvents are anhydrous. |

| Side Product Formation | Racemization (if chiral amine is used). | Use a less forcing coupling reagent or lower the reaction temperature. Acyl fluorides are reported to be less prone to racemization than acyl chlorides.[8] |

| Reaction of DIPEA with activated acid. | This is unlikely with a hindered base like DIPEA, but ensure the base is added slowly and at a controlled temperature. | |

| Difficult Purification | Residual DMF/NMP or coupling agent byproducts. | Perform aqueous washes with 5% LiCl to effectively remove polar aprotic solvents. Ensure thorough washing to remove water-soluble byproducts from HATU or BTFFH. |

Conclusion

The amidation of 4-tert-butyl-2,6-dimethylbenzoic acid requires a departure from standard coupling conditions due to profound steric hindrance. By understanding the nature of this challenge, researchers can select an appropriate high-potency strategy to achieve their synthetic goals. The use of powerful uronium reagents like HATU or the conversion to a highly reactive acyl fluoride intermediate are reliable and effective methods. The protocols provided herein offer robust starting points that can be optimized to suit a variety of amine substrates, enabling the successful synthesis of highly hindered amides for applications in drug discovery and materials science.

References

-

Falco, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1639. Available at: [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

-

Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 41-46. Available at: [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. Available at: [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11498-11504. Available at: [Link]

- Google Patents. (n.d.). CN103896793B - Synthesis method of amide compounds.

-

Noack, F., & Gademann, K. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry—A European Journal, 25(51), 11826-11841. Available at: [Link]

-

Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

-

Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Available at: [Link]

-

Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Available at: [Link]

-

Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Available at: [Link]

-

Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Thomson, R. J. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 80(14), 7235–7244. Available at: [Link]

-

Ali, M. A., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 7(21), 3555-3561. Available at: [Link]

Sources

- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Derivatization of 4-tert-butyl-2,6-dimethylbenzoic Acid

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: Navigating the Challenge of a Sterically Hindered Acid

4-tert-butyl-2,6-dimethylbenzoic acid is a unique chemical scaffold characterized by significant steric congestion around its carboxylic acid functionality. The two ortho-methyl groups, combined with the para-tert-butyl group, create a sterically demanding environment that profoundly influences the molecule's reactivity. While this steric shielding can be a desirable feature for creating stable molecular frameworks, it presents a considerable challenge for chemists seeking to perform standard derivatization reactions such as esterification or amidation.

Conventional methods often fail or provide negligible yields because the bulky substituents physically block nucleophiles from accessing the carbonyl carbon.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the underlying chemical principles and offers robust, field-proven protocols to successfully derivatize this hindered carboxylic acid. We will explore strategies that pivot from direct functionalization to the creation of highly reactive intermediates, thereby enabling the synthesis of a diverse range of ester and amide derivatives.

The Core Challenge: Understanding Steric Inhibition

The primary obstacle in derivatizing 4-tert-butyl-2,6-dimethylbenzoic acid is the severe steric hindrance imposed by the two ortho-methyl groups. These groups flank the carboxylic acid and force it out of the plane of the benzene ring. This twisting minimizes van der Waals strain but also disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of resonance.[3][4]

From a practical standpoint, this steric bulk acts as a formidable shield, preventing the approach of nucleophiles required for derivatization. Reactions that proceed readily with less substituted benzoic acids, such as standard Fischer esterification or carbodiimide-mediated couplings, are significantly impeded.[5] Therefore, successful derivatization requires strategies that enhance the electrophilicity of the carbonyl carbon to an extent that it can overcome this physical barrier.

Caption: Steric hindrance from ortho-methyl groups blocks nucleophile access.

Strategy 1: Formation of a Highly Reactive Acyl Chloride Intermediate

The most effective and broadly applicable strategy to derivatize 4-tert-butyl-2,6-dimethylbenzoic acid is to first convert it into its corresponding acyl chloride. Acyl chlorides are exceptionally reactive electrophiles, and their formation is often less sensitive to steric hindrance than the subsequent nucleophilic attack. This two-step approach effectively circumvents the reactivity challenge. The conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Protocol 1: Synthesis of 4-tert-butyl-2,6-dimethylbenzoyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride, a critical intermediate for subsequent esterification and amidation reactions.

Materials:

-

4-tert-butyl-2,6-dimethylbenzoic acid

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and drying tube (e.g., with CaCl₂)

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration). Stir the resulting suspension at room temperature.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

-

Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at 0 °C (ice bath). Safety Note: This reaction evolves gaseous HCl and CO/CO₂. Perform in a well-ventilated fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 4-tert-butyl-2,6-dimethylbenzoyl chloride is often a liquid or low-melting solid and can be used in the next step without further purification.

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Strategy 2: Synthesis of Ester Derivatives via the Acyl Chloride

With the highly reactive acyl chloride in hand, ester formation becomes straightforward. The reaction proceeds rapidly with primary and secondary alcohols in the presence of a non-nucleophilic base, which serves to neutralize the HCl byproduct.

Protocol 2: General Procedure for Esterification

Materials:

-

Crude 4-tert-butyl-2,6-dimethylbenzoyl chloride (from Protocol 1)

-

Desired alcohol (R-OH)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Setup: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

-

Alcohol & Base Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

| Parameter | Condition / Reagent | Rationale |

| Activation | Oxalyl Chloride / DMF | Creates a highly reactive acyl chloride, overcoming steric hindrance. |

| Nucleophile | Primary or Secondary Alcohol | Less hindered alcohols will react more efficiently. |

| Base | Triethylamine or Pyridine | Acts as an HCl scavenger to drive the reaction to completion. |

| Temperature | 0 °C to Room Temp. | Controls the initial rate of the highly exothermic reaction. |

| Typical Yield | 70-95% | Dependent on the steric bulk of the alcohol used. |

Strategy 3: Amide Bond Formation Using Modern Coupling Reagents

Directly coupling a sterically hindered acid with an amine is a formidable task. While the acyl chloride method is effective, modern peptide coupling reagents offer a milder, one-pot alternative that is highly efficient for even the most challenging substrates. Uronium/aminium salt-based reagents, such as HATU, are particularly effective.[7]

The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly activated OAt-ester intermediate. This species is more reactive than intermediates formed by many other coupling agents, making it ideal for overcoming steric barriers. The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the activation and final coupling step.

Protocol 3: HATU-Mediated Amidation

Materials:

-

4-tert-butyl-2,6-dimethylbenzoic acid

-

Desired amine (R-NH₂)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactant Setup: To a round-bottom flask, add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M).

-

Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude amide product by silica gel column chromatography.

Caption: Mechanism overview for HATU-mediated amidation of a hindered acid.

| Coupling Reagent Class | Example(s) | Suitability for this Substrate | Rationale |

| Uronium/Aminium | HATU, HCTU | Excellent | Forms highly reactive OAt/OClBt-esters capable of overcoming severe steric hindrance.[7] |

| Phosphonium | PyBOP | Good | Effective for many hindered couplings, though may be slightly less reactive than HATU for extreme cases. |

| Carbodiimide | EDC, DCC | Poor | Generally insufficient for activating severely hindered acids without significant side reactions or catalyst optimization.[8] |

Derivatization for Analytical Applications

In many contexts, particularly in metabolomics and bioanalysis, derivatization is performed not for synthesis but to enhance the analytical properties of a molecule.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid must be converted into a more volatile and thermally stable derivative. Silylation is the method of choice. Reagents like N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) react with the acid to form a tert-butyldimethylsilyl (TBDMS) ester, which is ideal for GC analysis.[9][10]

-

For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Reagents that introduce a permanently charged moiety or a readily ionizable group, such as 4-APEBA, can significantly improve detection limits in positive-ion ESI-MS.[8]

Conclusion

The successful derivatization of 4-tert-butyl-2,6-dimethylbenzoic acid hinges on overcoming the profound steric hindrance that shields its carboxylic acid group. Direct approaches are largely ineffective. The key to success lies in a two-pronged strategy: either converting the acid into a highly reactive intermediate, such as an acyl chloride, prior to reaction with a nucleophile, or employing powerful, modern coupling reagents like HATU that can generate a sufficiently activated species in situ. By understanding the principles of steric inhibition and selecting the appropriate activation strategy, researchers can reliably synthesize a wide array of ester and amide derivatives for applications ranging from medicinal chemistry to materials science.

References

- Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. BenchChem.

-

Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

-

Song, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1847-1858. [Link]

-

Deutsche Forschungsgemeinschaft (DFG). (2015). Dimethylbenzoic acids - metabolites of trimethylbenzene. The MAK-Collection for Occupational Health and Safety. [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

-

Acheson, D. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1845-1852. [Link]

-

Goswami, C., et al. (2019). Simultaneous estimation of Amino acids by using HPLC. International Journal for Innovative Research in Science and Technology, 2, 1-8. [Link]

-

Lopera, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]

-

Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(22), 7631-7640. [Link]

-

Böhm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

-

Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254. [Link]

-

Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

-

Organic Chemistry Explained. (2017, November 21). 04.07 Stability Factors: Steric Effects [Video]. YouTube. [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.globalso.com [file.globalso.com]

- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-tert-butyl-2,6-dimethylbenzoic Acid

Introduction: The Significance of Sterically Hindered Benzoic Acids

4-tert-butyl-2,6-dimethylbenzoic acid is a highly substituted aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl group. This structural feature imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and specialty polymer industries. The bulky tert-butyl group and the two ortho-methyl groups shield the carboxylic acid functionality, influencing its reactivity and the stability of its derivatives.

The large-scale synthesis of this compound presents distinct challenges. Standard synthetic routes must be adapted to overcome the steric hindrance, which can impede reaction rates and lead to lower yields. Furthermore, scalability requires a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate. This guide provides a detailed, field-proven protocol for the multi-kilogram synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid, focusing on the causality behind experimental choices and critical parameters for successful scale-up.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and scalable route to the target molecule involves a two-step process starting from commercially available 1,3-dimethylbenzene (m-xylene).

-

Step 1: Friedel-Crafts Alkylation. A regioselective Friedel-Crafts alkylation of m-xylene with a tert-butylating agent introduces the C4 substituent, yielding the intermediate 5-tert-butyl-1,3-dimethylbenzene.

-

Step 2: Benzylic Oxidation. A subsequent strong oxidation of one of the benzylic methyl groups on the intermediate affords the final product. The tert-butyl group, lacking a benzylic proton, remains intact during this process[1][2].

This pathway is advantageous for large-scale production due to the use of readily available starting materials, well-understood reaction classes, and high overall yields.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid.

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of 5-tert-butyl-1,3-dimethylbenzene

Causality: This Friedel-Crafts alkylation utilizes a strong Lewis acid, aluminum chloride, to generate a tert-butyl carbocation from tert-butyl chloride.[3][4] This electrophile then attacks the electron-rich m-xylene ring. The substitution occurs at the 5-position, which is sterically accessible and electronically activated by both methyl groups. Using a non-polar solvent and low temperatures minimizes the formation of undesired isomers and polyalkylation byproducts.[3]

Materials and Reagents:

| Reagent | CAS No. | Molecular Wt. | Grade |

| m-Xylene | 108-38-3 | 106.16 g/mol | Anhydrous, ≥99% |

| tert-Butyl Chloride | 507-20-0 | 92.57 g/mol | ≥99% |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 g/mol | Anhydrous, Powder |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 6M Aqueous Solution |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated Solution |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous |

Protocol:

-

Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen. Vent the off-gas through a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Charging: Charge the reactor with anhydrous dichloromethane (40 L) and m-xylene (10.6 kg, 100 mol, 1.0 equiv). Begin stirring and cool the mixture to 0-5 °C using a chiller.

-

Catalyst Addition: Under a strong nitrogen counter-flow, carefully add anhydrous aluminum chloride (1.4 kg, 10.5 mol, 0.105 equiv) in portions, ensuring the temperature does not exceed 10 °C. Rationale: Portion-wise addition of the catalyst controls the initial exotherm.

-

Substrate Addition: Once the catalyst is fully dissolved and the temperature is stable at 0-5 °C, add tert-butyl chloride (9.7 kg, 105 mol, 1.05 equiv) dropwise from the addition funnel over 2-3 hours. Maintain the internal temperature below 5 °C throughout the addition. Rationale: Slow, controlled addition is critical to manage the reaction exotherm and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) until the consumption of m-xylene is >98%.

-

Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (40 kg) and 6M HCl (5 L) in a separate vessel with vigorous stirring. Caution: This is a highly exothermic process. The temperature should be kept below 25 °C.

-

Work-up and Isolation:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 15 L), and finally brine (15 L).

-

Dry the organic layer over anhydrous magnesium sulfate (2 kg), filter, and concentrate the filtrate under reduced pressure to remove the dichloromethane.

-

-

Purification: The crude product is purified by vacuum distillation to yield 5-tert-butyl-1,3-dimethylbenzene as a colorless liquid. Expect a yield of 13.0-14.6 kg (80-90%).

PART B: Large-Scale Synthesis of 4-tert-butyl-2,6-dimethylbenzoic Acid

Causality: This step employs potassium permanganate, a powerful oxidizing agent, to convert a benzylic methyl group into a carboxylic acid.[1][5] The reaction is typically performed in an aqueous medium with heating to drive the reaction to completion. The tert-butyl group is inert to these conditions as it lacks a benzylic hydrogen atom.[2] The initial product is the potassium salt, which is soluble in water. Subsequent acidification precipitates the desired free carboxylic acid.

Materials and Reagents:

| Reagent | CAS No. | Molecular Wt. | Grade |

| 5-tert-butyl-1,3-dimethylbenzene | 98-19-1 | 162.27 g/mol | As prepared in Part A |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 g/mol | Technical Grade |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Pellets |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated (37%) |

| Toluene | 108-88-3 | 92.14 g/mol | Technical Grade |

Protocol:

-

Reactor Setup: Use a 200 L jacketed reactor equipped with a high-torque mechanical stirrer, a reflux condenser, a temperature probe, and a port for solid addition.

-

Reagent Charging: Charge the reactor with water (120 L) and sodium hydroxide (1.6 kg, 40 mol). Stir until dissolved. Add 5-tert-butyl-1,3-dimethylbenzene (8.1 kg, 50 mol, 1.0 equiv).

-

Oxidant Addition: Heat the mixture to 80 °C. Once the temperature is stable, begin adding potassium permanganate (17.4 kg, 110 mol, 2.2 equiv) in small portions over 4-6 hours. Rationale: Portion-wise addition of solid KMnO₄ is crucial to control the strong exotherm of the oxidation. Maintain the temperature between 95-100 °C. A vigorous reflux should be observed.

-

Reaction Monitoring: After the final addition of KMnO₄, maintain the reaction at 95-100 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. The formation of a brown manganese dioxide (MnO₂) precipitate will be evident.

-

Work-up and Filtration:

-

Cool the reaction mixture to 50 °C.

-

Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 10 L). Rationale: Hot filtration prevents the premature crystallization of the product salt.

-

Combine the filtrates. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

-

Product Precipitation:

-

Cool the clear filtrate to 10-15 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~1-2. A thick white precipitate will form.

-

-

Isolation and Drying:

-

Collect the white solid by filtration.

-

Wash the filter cake thoroughly with cold deionized water (3 x 15 L) to remove inorganic salts.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expect a yield of 7.7-8.7 kg (80-90%).

-

Purification and Characterization

The crude product from the oxidation step is typically of high purity (>98%). However, for applications requiring exceptional purity, recrystallization is recommended.

Purification Workflow

Caption: Recrystallization workflow for high-purity 4-tert-butyl-2,6-dimethylbenzoic acid.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot toluene (approx. 3-4 mL per gram of acid).

-

If any insoluble material is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C for 2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Expected Characterization Data:

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 184-187 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 13.1 (s, 1H, COOH), 7.15 (s, 2H, Ar-H), 2.45 (s, 6H, Ar-CH₃), 1.35 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 178.5, 150.1, 138.2, 134.9, 127.8, 34.7, 31.4, 21.2 |

| IR (KBr, cm⁻¹) | 2960 (br, O-H), 1695 (s, C=O), 1460, 1300, 1220, 880 |

| Purity (HPLC) | ≥99.5% |

Scale-Up and Process Optimization

Transitioning from laboratory to industrial scale requires careful consideration of several key parameters to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

| Stage | Parameter | Optimization Rationale & Considerations |

| Friedel-Crafts Alkylation | Catalyst Loading | Reducing AlCl₃ loading minimizes waste and cost. Investigate solid acid catalysts (e.g., zeolites) for easier separation and recycling.[6] |

| Temperature Control | Precise temperature control is critical. Runaway reactions can lead to excessive byproduct formation. Ensure the reactor's cooling capacity is sufficient for the planned scale. | |

| Solvent | While DCM is effective, consider alternative solvents like nitromethane or performing the reaction neat (in excess m-xylene) to reduce solvent waste. | |

| Oxidation | Agitation | High-torque, efficient stirring is mandatory to ensure proper mixing of the multiphasic system (aqueous, organic, solid KMnO₄) and to facilitate heat transfer. |